(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Brand Name: Vulcanchem
CAS No.: 120349-75-9
VCID: VC20877793
InChI: InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

CAS No.: 120349-75-9

Cat. No.: VC20877793

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol - 120349-75-9

Specification

CAS No. 120349-75-9
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Standard InChI InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Standard InChI Key MSIDLARYVJJEQY-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator